molecular formula C20H29FN2O B12453598 N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B12453598
M. Wt: 332.5 g/mol
InChI Key: LXQMNHSAOZPMHZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a cycloheptyl group and a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through a substitution reaction, where a suitable cycloheptyl halide reacts with the piperidine ring.

    Attachment of the 4-Fluorophenylmethyl Group: The 4-fluorophenylmethyl group is attached to the piperidine ring via a nucleophilic substitution reaction using a 4-fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide
  • N-cycloheptyl-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide

Uniqueness

N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H29FN2O

Molecular Weight

332.5 g/mol

IUPAC Name

N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H29FN2O/c21-18-9-7-16(8-10-18)15-23-13-11-17(12-14-23)20(24)22-19-5-3-1-2-4-6-19/h7-10,17,19H,1-6,11-15H2,(H,22,24)

InChI Key

LXQMNHSAOZPMHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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